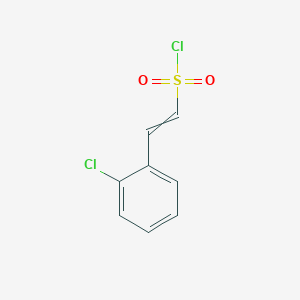

C8H6Cl2O2S

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6Cl2O2S |

|---|---|

Molecular Weight |

237.10 g/mol |

IUPAC Name |

2-(2-chlorophenyl)ethenesulfonyl chloride |

InChI |

InChI=1S/C8H6Cl2O2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-6H |

InChI Key |

AUJUFTDORPTZBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=CS(=O)(=O)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 2,4 Dichlorophenyl Sulfanyl Acetic Acid

Conventional Synthetic Routes and Mechanistic Considerations

Conventional synthesis of 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid typically relies on the reaction between a sulfur nucleophile and an electrophilic acetic acid derivative or vice versa, forming the crucial carbon-sulfur bond.

Nucleophilic Substitution Reactions for Thioether Formation

A primary conventional route involves the reaction of 2,4-dichlorothiophenol with chloroacetic acid. This reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion, generated from 2,4-dichlorothiophenol under basic conditions, acts as the nucleophile. The thiolate attacks the carbon atom bearing the chlorine atom in chloroacetic acid, which serves as the electrophile. The chlorine atom departs as a leaving group, resulting in the formation of the thioether linkage and the desired 2-[(2,4-dichlorophenyl)sulfanyl]acetic acid. This method has been reported to yield 60% of the product. nih.gov

Another possible nucleophilic substitution approach could involve the reaction of a nucleophilic acetic acid derivative (such as a carbanion formed alpha to the carboxylic acid) with an electrophilic 2,4-dichlorophenyl species bearing a suitable leaving group, although the former route involving the thiolate is more commonly described for thioether synthesis. Nucleophilic substitution reactions are fundamental transformations in organic chemistry, involving the reaction of an electron-rich species (nucleophile) with an electron-deficient center (electrophile), leading to the displacement of a leaving group. chemicalbook.comresearchgate.netgoogle.com

Carboxylic Acid Functionalization via Alkylation or Arylation

While the primary synthesis route involves forming the C-S bond, the carboxylic acid functional group is typically already present in one of the starting materials (e.g., chloroacetic acid). Functionalization in the context of this synthesis refers to the formation of the thioether link to the acetic acid moiety rather than modification of the carboxylic acid itself during the core C-S bond formation step. The alkylation of the thiolate by chloroacetic acid effectively functionalizes the acetic acid with the 2,4-dichlorophenylthio group.

Development of Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry advocate for the reduction or elimination of hazardous substances and the development of more sustainable synthetic methods. nih.govias.ac.in While specific green chemistry approaches for the synthesis of 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid are not extensively detailed in the immediate literature, general strategies for C-S bond formation and organic synthesis under greener conditions are being explored.

Catalytic Strategies for C-S Bond Construction

Catalytic methods for constructing C-S bonds offer potential for more efficient and environmentally friendly syntheses compared to traditional stoichiometric reactions. Various transition metal catalysts, such as copper and palladium complexes, have been employed in C-S bond formation reactions, including cross-coupling reactions. iarc.frfishersci.fiajol.infomdpi.com While direct catalytic synthesis of 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid using these methods is not widely reported in the search results, the development of such catalytic systems represents a promising area for sustainable synthesis of thioethers.

Solvent-Free and Microwave-Assisted Preparations

Solvent-free reaction conditions and microwave irradiation are techniques aligned with green chemistry principles, aiming to reduce or eliminate the use of solvents and decrease reaction times and energy consumption. nih.govias.ac.inontosight.airsc.orggoogle.comresearchgate.netcaribjscitech.com Microwave-assisted synthesis can lead to significantly accelerated reaction rates and improved yields in various organic transformations. nih.govajol.infoaablocks.comresearchgate.netgoogle.com Solvent-free reactions minimize waste generation and simplify workup procedures. ias.ac.inrsc.orggoogle.comresearchgate.netcaribjscitech.com Although specific examples of solvent-free or microwave-assisted synthesis of 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid were not prominently found, these techniques have been successfully applied to the synthesis of related organic compounds and C-S bond formations, suggesting their potential applicability to the synthesis of C8H6Cl2O2S.

Optimization of Reaction Conditions and Yield Enhancement in Laboratory Synthesis

Optimization of reaction conditions is crucial in laboratory synthesis to achieve high yields and purity of the desired product. For the synthesis of 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid via the reaction of 2,4-dichlorothiophenol with chloroacetic acid, factors such as the choice and concentration of base, solvent, reaction temperature, and reaction time can significantly impact the outcome. The reported yield for this method is 60%. nih.gov

Scale-Up Considerations for Research and Pilot-Scale Production

Scaling up chemical synthesis from laboratory to pilot plant or industrial scale introduces several critical considerations that go beyond simply increasing the size of the reaction vessel. For the synthesis of 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid via the nucleophilic substitution between 2,4-dichlorothiophenol and chloroacetic acid, key factors must be carefully managed to ensure efficiency, yield, purity, and safety.

Mixing and Heat Transfer: As reaction volume increases, maintaining homogeneous mixing becomes more challenging. Inadequate mixing can lead to localized concentration gradients, affecting reaction rate and potentially increasing byproduct formation. Efficient heat transfer is also crucial, especially if the reaction is exothermic. Larger vessels have a lower surface area-to-volume ratio, making heat dissipation less efficient. This can lead to temperature hotspots, which can impact selectivity and potentially create safety hazards like thermal runaway. acs.org Reaction calorimetry can be employed during the development phase to assess heat release and inform reactor design and cooling requirements for scale-up. acs.org

Reactant Addition: The rate and method of reactant addition need optimization for larger scales. For exothermic reactions, slow and controlled addition of one reactant can help manage temperature and prevent the accumulation of large amounts of reactive intermediates. The order of addition can also significantly influence the reaction outcome and byproduct formation. d-nb.info

Solvent Selection and Volume: The choice of solvent impacts solubility, reaction rate, and ease of work-up. For scale-up, solvent cost, availability, safety (flash point, toxicity), and ease of recovery and recycling become more significant. Polar aprotic solvents are often favored for SN2 reactions due to their ability to enhance nucleophile reactivity, but their suitability for large-scale processes depends on various factors including cost and ease of handling. numberanalytics.com

Concentration: While higher concentrations can increase reaction rates, they can also exacerbate heat transfer and mixing issues, and may lead to increased impurity levels or solubility problems. Optimized reactant concentration is essential for efficient large-scale synthesis.

Work-up and Isolation: Procedures developed at the laboratory scale, such as extractions, filtrations, and crystallizations, need to be re-evaluated for larger volumes. Liquid-liquid extractions may require specialized equipment, and filtration rates can become slow with large amounts of solids. Crystallization conditions need careful control to ensure desired particle size, morphology, and purity of the final product on a larger scale.

Process Control and Monitoring: Implementing robust process control systems is vital for monitoring reaction parameters such as temperature, pressure, pH, and reactant conversion in real-time. This allows for tighter control over the reaction and helps ensure lot-to-lot consistency.

Safety: Scaling up increases the potential hazards associated with handling larger quantities of chemicals, especially those that are corrosive, flammable, or toxic. A thorough hazard evaluation is necessary, and appropriate safety measures, including ventilation, containment, and emergency procedures, must be in place. Understanding potential unwanted side reactions and their associated hazards is critical. acs.org

Waste Management: The volume of waste generated increases significantly with scale. Environmentally friendly and cost-effective waste disposal or recycling strategies are crucial considerations for large-scale production.

Advanced Spectroscopic and Structural Elucidation of 2 2,4 Dichlorophenyl Sulfanyl Acetic Acid

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule and its fragments, providing definitive confirmation of the molecular formula. For 2-[(2,4-dichlorophenyl)sulfanyl]acetic acid, HRMS confirms the molecular weight and provides insights into its fragmentation pathways under ionization conditions.

Experimental data obtained via HR-EI-MS for 2-[(2,4-dichlorophenyl)sulfanyl]acetic acid shows a calculated mass-to-charge ratio ([C8H6Cl2O2S]+) of 235.9466, with a found value of 235.9460 rsc.org. Another HRMS analysis reported a found value of 235.9459 for the molecular ion [this compound]•+ uni-muenchen.de. These values are in close agreement with the theoretical monoisotopic mass, confirming the molecular formula this compound. Analysis of fragmentation patterns, while not explicitly detailed in the provided snippets beyond the molecular ion, would typically involve the cleavage of bonds within the molecule, yielding characteristic fragment ions that further support the proposed structure. For instance, fragmentation could occur at the C-S bond, the S-CH2 bond, or within the carboxylic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity and spatial arrangement of atoms within a molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques provide detailed information about the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information about the different types of protons in a molecule, their chemical environments, and their coupling interactions. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons.

For 2-[(2,4-dichlorophenyl)sulfanyl]acetic acid, the ¹H NMR spectrum (400 MHz, CD2Cl2) shows characteristic signals rsc.org:

A doublet at δ = 7.30 ppm with a coupling constant of 4J(H,H) = 1.8 Hz, corresponding to two aromatic protons rsc.org.

A triplet at δ = 7.25 ppm with a coupling constant of 4J(H,H) = 1.8 Hz, assigned to one aromatic proton rsc.org.

A singlet at δ = 3.75 ppm, representing the two protons of the methylene (B1212753) (CH2) group adjacent to the sulfur atom rsc.org.

Another ¹H NMR dataset (400 MHz, CD2Cl2) for a related compound showed aromatic protons as doublets between δ 7.2–7.4 ppm and the methylene group as a singlet between δ 3.6–3.8 ppm, along with a broad peak for the carboxylic proton around δ 12–13 ppm . While the specific aromatic peak assignments vary slightly depending on the exact isomer or conditions, the presence of distinct signals for aromatic and methylene protons is consistent with the structure of 2-[(2,4-dichlorophenyl)sulfanyl]acetic acid. The carboxylic acid proton (-COOH) signal is typically observed as a broad singlet at lower field (higher δ values), often in the range of 10-13 ppm, although this signal was not explicitly reported in the primary source rsc.org.

Table 1: Selected ¹H NMR Data for 2-[(2,4-Dichlorophenyl)sulfanyl]acetic Acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (Hz) | Assignment |

| 7.30 | d | 2H | 1.8 | Aromatic H |

| 7.25 | t | 1H | 1.8 | Aromatic H |

| 3.75 | s | 2H | - | CH2 |

Note: Data primarily sourced from Ref. rsc.org. The carboxylic acid proton signal is expected but not explicitly reported in this source.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Characterization

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts in ¹³C NMR are also highly sensitive to the electronic environment of the carbon atoms.

The ¹³C NMR spectrum (101 MHz, CD2Cl2) of 2-[(2,4-dichlorophenyl)sulfanyl]acetic acid shows the following signals rsc.org:

A signal at δ = 174.3 ppm, characteristic of the carbonyl carbon in the carboxylic acid group rsc.org.

Signals in the aromatic region between δ = 139.1 ppm and 127.5 ppm, corresponding to the six carbon atoms of the 2,4-dichlorophenyl ring rsc.org.

A signal at δ = 36.1 ppm, assigned to the methylene (CH2) carbon rsc.org.

Another reference for a similar compound indicated carbonyl carbons around δ ~170 ppm and aromatic carbons between δ 125–135 ppm in ¹³C NMR . These general ranges are consistent with the observed data for 2-[(2,4-dichlorophenyl)sulfanyl]acetic acid.

Table 2: Selected ¹³C NMR Data for 2-[(2,4-Dichlorophenyl)sulfanyl]acetic Acid

| Chemical Shift (δ, ppm) | Assignment |

| 174.3 | C=O (Carboxylic Acid) |

| 139.1 | Aromatic C |

| 135.9 | Aromatic C |

| 127.6 | Aromatic C |

| 127.5 | Aromatic C |

| 36.1 | CH2 |

Note: Data primarily sourced from Ref. rsc.org. Specific assignments of aromatic carbons to positions on the ring would typically require 2D NMR data.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Assessment

While specific 2D NMR data for 2-[(2,4-dichlorophenyl)sulfanyl]acetic acid was not found in the immediate search results, techniques such as COSY, HSQC, and HMBC are routinely used to provide unambiguous structural assignments by revealing correlations between nuclei.

Correlation Spectroscopy (COSY): COSY experiments show correlations between protons that are coupled to each other, typically through two or three bonds. For 2-[(2,4-dichlorophenyl)sulfanyl]acetic acid, a COSY spectrum would show correlations between the coupled aromatic protons, helping to establish their relative positions on the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments correlate protons with the carbon atoms to which they are directly attached (one-bond correlations). An HSQC spectrum would directly link the methylene protons (δ 3.75 ppm) to the methylene carbon (δ 36.1 ppm) and the aromatic protons to their corresponding aromatic carbons. This is particularly useful for assigning carbons in crowded aromatic regions of the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. An HMBC spectrum would provide crucial long-range connectivity information. For example, correlations would be expected between the methylene protons and the carbonyl carbon, the sulfur-bearing aromatic carbon, and potentially other aromatic carbons. Correlations between aromatic protons and non-directly bonded aromatic carbons would help confirm the substitution pattern on the phenyl ring.

Collectively, these 2D NMR techniques would provide a comprehensive map of the covalent structure, confirming the connectivity between the 2,4-dichlorophenyl group, the sulfur atom, the methylene group, and the carboxylic acid function.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify functional groups within a molecule based on their characteristic molecular vibrations.

The IR spectrum of 2-[(2,4-dichlorophenyl)sulfanyl]acetic acid (as a solid, presumably KBr pellet or similar) shows several key absorption bands rsc.org:

A medium intensity band at 1685 cm⁻¹, characteristic of the C=O stretching vibration of the carboxylic acid group rsc.org. Another source for a similar carboxylic acid compound indicates a C=O stretch around ~1700 cm⁻¹ .

Bands in the region of 2500-3300 cm⁻¹, indicative of the broad O-H stretching vibration of the carboxylic acid dimer (although not explicitly listed in rsc.org, this is a common feature for carboxylic acids in the solid state) .

Bands in the aromatic C-H stretching region (typically around 3000-3100 cm⁻¹) rsc.org.

Bands corresponding to aromatic C=C stretching vibrations (typically in the 1450-1650 cm⁻¹ range) rsc.org.

Bands associated with C-Cl stretching vibrations (typically in the 550-750 cm⁻¹ range) .

Bands related to C-S stretching vibrations (typically in the 600-850 cm⁻¹ range, though less intense) jetir.org.

Table 3: Selected IR Spectroscopic Data for 2-[(2,4-Dichlorophenyl)sulfanyl]acetic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1685 | m | C=O stretching (Acid) |

| 3060, 3077 | vw | Aromatic C-H stretching |

| 1555 | s | Aromatic C=C stretching |

| 1405, 1417 | m, w | Aromatic C=C stretching |

| 845, 818, 792, 659 | s, s, vs, vs | C-Cl and/or Aromatic C-H bending (out-of-plane) |

Note: Data primarily sourced from Ref. rsc.org. Expected O-H stretch for carboxylic acid is in the 2500-3300 cm⁻¹ range.

Raman spectroscopy provides complementary vibrational information, often being more sensitive to symmetrical vibrations and those involving heavier atoms or non-polar bonds. While specific Raman data for 2-[(2,4-dichlorophenyl)sulfanyl]acetic acid was not detailed in the provided snippets, a Raman spectrum would be expected to show signals corresponding to many of the same functional groups observed in the IR, though with different relative intensities. For example, C-S stretching vibrations might be more prominent in the Raman spectrum compared to the IR spectrum.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, torsion angles, and the arrangement of molecules within the crystal lattice (crystal packing).

Although a specific crystal structure for 2-[(2,4-dichlorophenyl)sulfanyl]acetic acid was not found in the search results, X-ray diffraction analysis, if performed, would provide the exact conformation of the molecule in the crystal, including the orientation of the phenyl ring relative to the sulfur and acetic acid moieties. It would also reveal intermolecular interactions such as hydrogen bonding (e.g., between carboxylic acid groups of adjacent molecules, which often form dimers in the solid state) and halogen bonding involving the chlorine atoms. These interactions play a significant role in determining the crystal packing and macroscopic properties of the compound tandfonline.commdpi.comiucr.org. The technique is crucial for confirming the stereochemistry and solid-state conformation, which may differ from the preferred conformation in solution or the gas phase.

Conformational Analysis of the Carboxylic Acid and Thioether Moieties

The conformation of 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid is influenced by the rotational possibilities around the bonds connecting the different parts of the molecule: the dichlorophenyl ring, the thioether sulfur atom, the methylene group, and the carboxylic acid group.

In related carboxylic acid structures, the carboxylic acid group typically adopts a planar or near-planar conformation. The orientation of the carboxylic acid group relative to the rest of the molecule is crucial for understanding potential intramolecular interactions. For example, in 2-(2,4-Dichlorophenyl)acetic acid (C8H6Cl2O2), the dihedral angle between the carboxyl unit and the benzene (B151609) ring is reported as 70.70(4)° researchgate.net. This suggests that the carboxylic acid group is not coplanar with the aromatic ring.

Investigation of Non-Covalent Interactions and Supramolecular Architectures in the Crystal Lattice

The crystal packing of 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid is governed by a variety of non-covalent interactions between molecules. Based on studies of similar compounds, key interactions are expected to include hydrogen bonds, halogen bonds, and potentially π-π stacking interactions.

Carboxylic acids are well-known to form hydrogen-bonded dimers through strong O-H···O interactions between the carboxyl groups of adjacent molecules researchgate.netresearchgate.net. These dimers often serve as a primary supramolecular synthon in the crystal structures of carboxylic acids researchgate.net. In 2-(2,4-Dichlorophenyl)acetic acid, molecules are linked into inversion dimers by pairs of O-H···O hydrogen bonds researchgate.net.

Halogen atoms, particularly chlorine, can act as participants in non-covalent interactions, including halogen bonds (e.g., C-Cl···X, where X is an electronegative atom) and weak C-H···Cl hydrogen bonds acs.orgresearchgate.netresearchgate.netresearchgate.net. In the crystal structure of 2-(2,4-Dichlorophenyl)acetic acid, weak C-H···Cl interactions link the hydrogen-bonded dimers into chains researchgate.net. Similarly, a nitrogen-chlorine donor-acceptor interaction (a type of halogen bond) was observed in a pyrazolopyrimidine derivative containing a dichlorophenyl group researchgate.net.

The combination of these non-covalent interactions dictates how the individual molecules of 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid assemble in the solid state, leading to specific crystal packing arrangements and supramolecular architectures. Techniques such as Hirshfeld surface analysis and 2D-fingerprint plots are often used to quantify the contributions of different intermolecular interactions to the crystal packing acs.orgiucr.orgresearchgate.netmdpi.com.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid | 119602 |

| 2-(2,4-Dichlorophenyl)acetic acid | 11772 |

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental in confirming the structure and identifying the functional groups present in 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid.

The ¹H NMR spectrum of 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid, recorded in CD2Cl2, displays distinct signals corresponding to different proton environments within the molecule. A singlet at 3.75 ppm is characteristic of the two protons of the methylene group situated adjacent to the sulfur atom (H2-C(6)) rsc.org. The aromatic protons on the 2,4-dichlorophenyl ring manifest as a doublet at 7.30 ppm (2H) and a triplet at 7.25 ppm (1H), with a coupling constant of 1.8 Hz rsc.org.

In the ¹³C NMR spectrum, also recorded in CD2Cl2, the signals for the carbon atoms are observed. The carbon atom of the carboxylic acid group (C(1)) resonates at 174.3 ppm. The aromatic ring carbons are found at 139.1 ppm (C(5)), 135.9 ppm (C(3)), 127.6 ppm (C(2)), and 127.5 ppm (C(4)). The methylene carbon (C(6)) is detected at 36.1 ppm rsc.org.

Infrared (IR) spectroscopy provides information about the vibrational modes of the molecule's functional groups. A prominent medium intensity band at 1685 cm⁻¹ is indicative of the stretching vibration of the carbonyl group (C=O) within the carboxylic acid functionality rsc.org. Additional bands in the IR spectrum correspond to vibrations associated with C-Cl and C-S bonds, as well as the characteristic modes of the aromatic ring rsc.org.

High-resolution EI-MS analysis serves to confirm the molecular formula and exact mass of the compound. The calculated mass-to-charge ratio for the molecular ion [this compound+] is 235.9466, which closely matches the experimentally found value of 235.9460 rsc.org. Elemental analysis, providing the percentage by weight of carbon, hydrogen, and sulfur, further supports the molecular composition of this compound rsc.org.

Single-crystal X-ray diffraction (SC-XRD) is the most definitive technique for determining the precise three-dimensional arrangement of atoms in a molecule and how these molecules pack together in the crystal lattice. While direct SC-XRD data for 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid (this compound) were not explicitly found, studies on structurally related compounds containing dichlorophenyl and carboxylic acid moieties offer valuable insights into the expected structural and packing characteristics researchgate.netacs.orgiucr.orgresearchgate.netresearchgate.net.

Conformational Analysis of the Carboxylic Acid and Thioether Moieties

The thioether linkage (-S-) introduces additional conformational flexibility due to rotation around the carbon-sulfur bonds. The specific conformation adopted by the thioether moiety can significantly influence the molecule's three-dimensional structure and its ability to engage in intermolecular interactions. Research on other compounds containing thioether groups indicates that their conformation can be influenced by a combination of intrinsic molecular preferences and the forces present in the crystal lattice acs.orgmdpi.com. A study on a pyrazolopyrimidine derivative with a methylsulfanyl group reported an antiperiplanar conformation for this moiety, characterized by a torsion angle of -176.7(2)° researchgate.net.

Investigation of Non-Covalent Interactions and Supramolecular Architectures in the Crystal Lattice

The arrangement of 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid molecules in the crystal lattice is dictated by a network of non-covalent interactions. Based on structural studies of similar compounds, the primary interactions anticipated include hydrogen bonds, halogen bonds, and potentially π-π stacking interactions.

Carboxylic acids are well-established for their propensity to form robust hydrogen-bonded dimers in the solid state. This typically occurs through the formation of a centrosymmetric R22(8) ring motif involving two O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules researchgate.netresearchgate.net. This dimerization is a common and powerful supramolecular synthon in the crystallography of carboxylic acids researchgate.net. In the crystal structure of 2-(2,4-Dichlorophenyl)acetic acid, such O-H···O hydrogen bonds lead to the formation of inversion dimers researchgate.net.

Halogen atoms, particularly chlorine, can participate in non-covalent interactions, including directional halogen bonds (e.g., C-Cl···X, where X is an electron-rich atom) and weaker C-H···Cl hydrogen bonds acs.orgresearchgate.netresearchgate.netresearchgate.net. In 2-(2,4-Dichlorophenyl)acetic acid, weak C-H···Cl interactions contribute to linking the hydrogen-bonded dimers into extended chains within the crystal structure researchgate.net. A nitrogen-chlorine interaction, considered a type of halogen bond, was also observed in a related compound featuring a dichlorophenyl moiety researchgate.net.

Other non-covalent interactions that can play a role in crystal packing include C-H···π interactions, involving interactions between C-H bonds and the π electron system of aromatic rings, and π-π stacking interactions between parallel or near-parallel aromatic rings acs.orgiucr.orgresearchgate.net. Although these interactions are generally weaker than strong hydrogen bonds, their cumulative effect can significantly contribute to the stability and specific arrangement of molecules in the crystal lattice acs.org.

Mechanistic Insights into the Chemical Reactivity of 2 2,4 Dichlorophenyl Sulfanyl Acetic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) in 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid can undergo characteristic reactions, including esterification, amidation, and decarboxylation. The reactivity of this group is influenced by the electron-withdrawing nature of the 2,4-dichlorophenylsulfanyl moiety.

Esterification Reactions: Kinetics and Equilibrium Studies

Esterification of carboxylic acids typically involves the reaction with an alcohol to form an ester and water. The most common method is Fischer esterification, an acid-catalyzed equilibrium process. The mechanism generally involves protonation of the carboxylic acid's carbonyl oxygen, followed by nucleophilic attack by the alcohol, proton transfer, elimination of water, and deprotonation of the resulting ester acs.orgacs.org. The reaction is reversible, and the equilibrium position can be shifted towards product formation by using an excess of one reactant (commonly the alcohol) or by removing water as it is formed acs.orgacs.orgrsc.org.

The kinetics and equilibrium of esterification reactions are influenced by several factors, including the structures of the carboxylic acid and alcohol, the acid catalyst used, temperature, and solvent ox.ac.ukthieme-connect.com. For carboxylic acids, the rate of esterification can be affected by steric hindrance around the carboxyl group and the electronic effects of substituents on the molecule rsc.org. While specific kinetic and equilibrium studies for the esterification of 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid were not found in the consulted literature, the principles established for the esterification of other carboxylic acids, such as phenylacetic acid and its derivatives, would generally apply nih.gov. The electron-withdrawing chlorine atoms and the presence of the sulfur atom in the 2,4-dichlorophenylsulfanyl group would likely influence the acidity of the carboxylic acid and the electron density at the carbonyl carbon, potentially affecting the reaction rate and equilibrium compared to simple aliphatic or aromatic carboxylic acids.

Amidation and Peptide Coupling Mechanisms

Amidation involves the formation of an amide bond between a carboxylic acid and an amine. Direct reaction between a carboxylic acid and an amine to form an amide is often challenging due to the basicity of amines, which can lead to the formation of a relatively unreactive carboxylate salt osti.govresearchgate.netlibretexts.org. Heating the ammonium (B1175870) carboxylate salt at high temperatures can induce dehydration to form the amide, but this method is not always suitable osti.govresearchgate.netlibretexts.org.

More efficient methods for amide formation from carboxylic acids involve activating the carboxylic acid group. Common strategies include the formation of highly reactive intermediates such as acid chlorides or the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) osti.govlibretexts.orgrsc.orgnih.gov. When using coupling agents like DCC or EDC, the carboxylic acid reacts with the coupling agent to form an activated intermediate that is susceptible to nucleophilic attack by the amine nih.gov. This approach is widely used in peptide synthesis to form amide bonds between amino acids osti.govlibretexts.org.

For 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid, amidation could be achieved through these general methods. The conversion to an acid chloride using reagents like thionyl chloride, followed by reaction with an amine, is a common route libretexts.orgcommonorganicchemistry.com. Alternatively, coupling agents could be employed to facilitate the reaction with various amines. Studies on the direct amidation of phenylacetic acid derivatives catalyzed by NiCl2 have shown that substituents on the aromatic ring can influence the reaction yield, suggesting that the chlorine atoms in 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid would likely impact its reactivity in direct amidation processes nih.gov.

Decarboxylation Pathways and Associated Conditions

Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. Carboxylic acids can undergo decarboxylation through various mechanisms depending on the structure of the acid and the reaction conditions. β-Keto acids and malonic acid derivatives readily undergo thermal decarboxylation via a cyclic transition state. However, simple aliphatic and aromatic carboxylic acids generally require more stringent conditions or specific catalysts for decarboxylation.

Research on phenylthioacetic acid, a closely related analog of 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid, has shown that it can undergo decarboxylation under specific conditions, including pulse radiolysis, photoelectron transfer, and photoinduced sensitization acs.orgacs.orgrsc.orgresearchgate.netrsc.org. These processes often involve radical intermediates, where the cleavage of the C-C bond adjacent to the carboxyl group leads to the formation of a carbon dioxide molecule and a carbon-centered radical acs.orgresearchgate.net. Acid catalysis has been observed to influence the rate of photoinduced decarboxylation of phenylthioacetic acid rsc.org.

For 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid, similar radical-mediated decarboxylation pathways could be accessible under photolytic or oxidative conditions. The presence of the electron-withdrawing chlorine atoms on the phenyl ring might influence the stability of any radical or anionic intermediates formed during the decarboxylation process compared to the unsubstituted phenylthioacetic acid researchgate.net. Specific conditions for the decarboxylation of 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid would likely depend on the desired mechanism (e.g., thermal, photochemical, oxidative).

Transformations of the Thioether Linkage

The thioether linkage (-S-) in 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid is another reactive center, primarily susceptible to oxidation and, under certain conditions, reduction and C-S bond cleavage.

Oxidation Reactions to Sulfoxides and Sulfones: Reaction Mechanisms and Selectivity

Thioethers can be oxidized to sulfoxides and further to sulfones. This is a stepwise oxidation process, where the sulfur atom increases its oxidation state semanticscholar.orgsioc-journal.cnnih.govresearchgate.netorganic-chemistry.orgorganic-chemistry.org.

Thioether + [Oxidizing Agent] → Sulfoxide (B87167) Sulfoxide + [Oxidizing Agent] → Sulfone

Various oxidizing agents can be used for these transformations, including hydrogen peroxide, peracids (e.g., m-chloroperbenzoic acid), and other peroxides or metal-based oxidants semanticscholar.orgresearchgate.netorganic-chemistry.orgorganic-chemistry.orgamu.edu.pl. The mechanism often involves a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent semanticscholar.org.

The selectivity of the oxidation, i.e., whether the reaction stops at the sulfoxide stage or proceeds to the sulfone, can be controlled by the choice of the oxidizing agent, the stoichiometry, the reaction temperature, and the presence of catalysts sioc-journal.cnnih.govorganic-chemistry.orgorganic-chemistry.orgcore.ac.uk. Using one equivalent of a mild oxidizing agent often favors the formation of the sulfoxide, while using excess oxidant or stronger conditions can lead to the sulfone organic-chemistry.orgorganic-chemistry.org. Catalysts, including metal complexes and organic catalysts, can also influence the selectivity and rate of oxidation sioc-journal.cnresearchgate.netorganic-chemistry.orgorganic-chemistry.orgcore.ac.uk.

Kinetic studies on the oxidation of phenylthioacetic acid with potassium peroxydisulphate have shown that the attack occurs at the sulfur atom, and the rate is influenced by substituents on the phenyl ring niscpr.res.in. Electron-releasing groups accelerate the reaction, suggesting the development of a positive charge or electron deficiency on sulfur in the transition state niscpr.res.in. For 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid, the electron-withdrawing chlorine atoms would likely decrease the electron density on the sulfur atom, potentially affecting its nucleophilicity and thus the rate of oxidation compared to unsubstituted phenylthioacetic acid. However, specific studies detailing the kinetics, mechanism, and selectivity of oxidation for the thioether in 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid were not found in the consulted literature.

Reduction and C-S Bond Cleavage Reactions

The thioether linkage in 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid can potentially undergo reduction or C-S bond cleavage under certain conditions. Reduction of thioethers can lead to the formation of thiols and hydrocarbons, although this is generally less common than oxidation. Strong reducing agents or specific reductive conditions, such as electrochemical reduction or reduction with dissolving metals, may be required ox.ac.ukacs.orgchemrxiv.org.

C-S bond cleavage can occur through various mechanisms, including radical or ionic pathways, depending on the reaction conditions semanticscholar.orgresearchgate.netresearchgate.net. Studies on the electrochemical reduction of phenyl thioethers have demonstrated C-S bond cleavage, yielding thiophenolates and the corresponding hydrocarbon fragments ox.ac.ukacs.orgchemrxiv.org. Photolytic conditions can also induce C-S bond cleavage in thioethers, proceeding via homolytic or heterolytic pathways researchgate.netresearchgate.net. The C-S bond adjacent to the methylene (B1212753) group in 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid is a potential site for such cleavage reactions under reductive or radical-generating conditions.

Reactivity of the Dichlorophenyl Aromatic System

The 2,4-dichlorophenyl moiety is a key structural feature influencing the compound's reactivity. The presence of two strongly electron-withdrawing chlorine atoms significantly impacts the electron density distribution in the aromatic ring, primarily deactivating it towards electrophilic attack but potentially activating it towards nucleophilic substitution under specific conditions.

Electrophilic Aromatic Substitution Reactions on the Chlorinated Phenyl Ring

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic systems. In the case of 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid, the dichlorinated phenyl ring can undergo EAS, although the presence of deactivating chlorine atoms will generally make these reactions slower compared to benzene (B151609) or activated aromatic systems. masterorganicchemistry.com Chlorine substituents are deactivating due to their inductive electron-withdrawing effect but are ortho/para directing due to resonance effects involving their lone pairs. masterorganicchemistry.com

Based on general principles, typical EAS reactions such as nitration, halogenation, sulfonation, Friedel-Crafts alkylation, and acylation could potentially occur on the dichlorophenyl ring of 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid, albeit likely requiring stronger conditions than for more activated aromatics. nih.govd-nb.infoacs.org The regiochemical outcome would be a complex interplay of the electronic and steric effects of the two chlorine atoms and the sulfanylacetic acid substituent.

Potential for Nucleophilic Aromatic Substitution or Metalation Reactions

While EAS is the most common reaction for electron-rich aromatic rings, electron-deficient aromatic systems, particularly those with good leaving groups (like halogens) in the ortho or para positions to electron-withdrawing groups, can undergo Nucleophilic Aromatic Substitution (SNAr). acs.orgchem960.comrsc.org The chlorine atoms on the 2,4-dichlorophenyl ring are in positions that can be activated towards SNAr, especially if there are additional electron-withdrawing groups on the ring or under harsh reaction conditions with strong nucleophiles. nih.govrsc.orgjst.go.jp

Metalation reactions, particularly lithiation, are also relevant for halogenated aromatic compounds. Halogen-metal exchange is a common method for generating aryllithium species from aryl halides. thieme-connect.com Directed ortho metalation (DoM), where a directing group on the aromatic ring facilitates the regioselective deprotonation by an organolithium base, is another possibility. ethz.ch The chlorine atoms and potentially the sulfanyl (B85325) or carboxylic acid group in 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid could influence the regioselectivity of metalation reactions on the dichlorophenyl ring. Studies on dichlorophenyl-containing compounds have shown that lithiation can occur on the substituted phenyl ring ethz.ch. Aryl thioethers, in general, have been noted as functional groups that can be used for directed metalation reactions acs.orgorganic-chemistry.org.

Mechanistic Studies of 2-[(2,4-Dichlorophenyl)sulfanyl]acetic Acid as a Ligand or Catalyst Precursor

The structure of 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid contains a sulfur atom and a carboxylic acid group, both of which can act as donor atoms and coordinate to metal centers. This suggests that the compound has the potential to function as a ligand in coordination complexes. While specific mechanistic studies on its use as a ligand or catalyst precursor were not prominently found in the provided search results, related aryl thioacetic acids and sulfur-containing compounds have been investigated in this context.

Aryl thioacetate (B1230152) ligands have been shown to be effective in transition-metal-catalyzed reactions, such as enantioselective aryl transfer to aldehydes, where the sulfur atom's affinity for the metal center plays a significant role in catalytic performance and stereoselectivity. thieme-connect.comrsc.org Studies on the formation constants of complexes between alkyl- and aryl-thioacetic acids and divalent transition metal ions indicate that these compounds can coordinate to metals, although the stability of the complexes can vary depending on the metal and the ligand structure. rsc.org

Synthesis and Investigation of Derivatives and Analogues of 2 2,4 Dichlorophenyl Sulfanyl Acetic Acid

Synthesis and Chemical Reactivity of Ester Derivatives

Ester derivatives of 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid can be synthesized through various esterification methods, typically involving the reaction of the carboxylic acid group with an alcohol. Common synthetic routes for esters include the reaction of carboxylic acids with alcohols under acidic conditions (Fischer esterification) or the reaction of acid chlorides or anhydrides with alcohols. libretexts.orgsydney.edu.auchemistry.coachpressbooks.pub For instance, 3,4-dichlorophenyl acetate (B1210297) can be synthesized via the acetylation of 3,4-dichlorophenol (B42033) using acetyl chloride and triethylamine (B128534) in dichloromethane.

The chemical reactivity of ester derivatives is characterized by the electrophilic nature of the carbonyl carbon, making them susceptible to nucleophilic acyl substitution reactions. libretexts.orgchemistry.coach Key reactions include hydrolysis, alcoholysis (transesterification), and aminolysis. libretexts.orgchemistry.coach Hydrolysis, either acid-catalyzed or base-promoted (saponification), yields the corresponding carboxylic acid and alcohol. pressbooks.pubstudymind.co.uk Transesterification involves the reaction of an ester with an alcohol to form a different ester and alcohol, often requiring acidic or basic catalysts and strategies to shift the equilibrium. libretexts.orgpressbooks.pub Aminolysis, the reaction with amines, leads to the formation of amides, although esters are generally less reactive than acid chlorides in this regard. chemistry.coach Esters can also undergo reduction reactions, for example, reduction to aldehydes using weak reducing agents like DIBAL-H at low temperatures, or complete reduction to primary alcohols with stronger reducing agents. libretexts.org

Preparation and Conformational Analysis of Amide and Hydrazide Conjugates

Amide and hydrazide conjugates of 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid are typically prepared by coupling the carboxylic acid group with an amine or a hydrazine (B178648) derivative, respectively. The formation of amides can be achieved by reacting the carboxylic acid or its activated form (e.g., acid chloride) with the appropriate amine. chemistry.coach For example, the synthesis of an α-chloro-α-(2,4-dichlorophenyl)-acetic acid amide involved the reaction of α-chloro-α-(2,4-dichlorophenyl)-acetyl chloride with an amine. prepchem.com Hydrazide derivatives can be synthesized by reacting esters of carboxylic acids with hydrazine hydrate. niscpr.res.in

Conformational analysis of amide and hydrazide conjugates is important for understanding their structural properties and how these might influence their interactions. The amide bond exhibits partial double bond character due to resonance, which restricts rotation and can lead to the existence of s-cis and s-trans conformers. mdpi.comresearchgate.net These conformers can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, including variable temperature NMR experiments, COSY, HMBC, HMQC, TOCSY, and NOE. mdpi.comresearchgate.net Studies on related amide and hydrazide derivatives have shown that the presence and ratio of conformers can be influenced by steric and electronic effects, as well as solvent interactions. mdpi.comresearchgate.net For instance, conformational analysis of N-acylhydrazone derivatives has revealed the presence of E and Z stereoisomers and ap/sp conformers of the amide bond, detectable by NMR. mdpi.com

Chemical Synthesis and Properties of Sulfoxide (B87167) and Sulfone Analogues

Sulfoxide and sulfone analogues of 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid involve the oxidation of the sulfur atom. The parent compound, a sulfide (B99878), can be oxidized to the corresponding sulfoxide and further to the sulfone.

The synthesis of sulfoxide analogues typically involves controlled oxidation of the sulfide with oxidizing agents such as hydrogen peroxide. nih.govnih.gov For example, sulfoxide DNA analogues have been obtained by oxidation with hydrogen peroxide. nih.gov Similarly, arylsulfanyl acetic acids can be oxidized to arylsulfinyl acetic acids using 30% H2O2 in acetic acid. nih.gov

Sulfone analogues are generally synthesized by using stronger oxidizing conditions or different oxidizing agents compared to sulfoxides. Common oxidizing agents for converting sulfides or sulfoxides to sulfones include hydrogen peroxide, persulfates, or m-chloroperoxybenzoic acid (m-CPBA). nih.govnih.govresearchgate.net For instance, sulfone DNA analogues were obtained by oxidation of the sulfide with persulfate or hydrogen peroxide in the presence of a titanium silicate (B1173343) catalyst. nih.gov Unsymmetrical sulfides have also been converted to sulfones using m-CPBA. researchgate.net The synthesis of 4,4'-dichlorodiphenyl sulfone involves the oxidation of 4,4'-dichlorodiphenyl sulfoxide with hydrogen peroxide in glacial acetic acid. google.com

The properties of sulfoxides and sulfones differ from the parent sulfide due to the increased oxidation state of the sulfur atom. The sulfonyl group is more polar and can engage in strong interactions, such as with proteins and enzymes. This change in electronic and steric properties can significantly impact the biological activity and physicochemical characteristics of the molecule. Studies on oligonucleotide analogues with bridging sulfide, sulfoxide, and sulfone groups have shown that the oxidation state of the sulfur affects their association properties and self-structure formation. nih.gov Sulfone-linked dinucleotides, for instance, displayed Watson-Crick behavior, while longer analogues showed increased tendencies for self-structure and aggregation. nih.gov

Structural Modifications of the Dichlorophenyl Moiety and their Synthetic Implications

Structural modifications of the dichlorophenyl moiety of 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid involve altering the chlorine substitution pattern or introducing other substituents onto the phenyl ring. These modifications can significantly impact the electronic distribution, steric profile, and metabolic fate of the molecule, thereby influencing its chemical reactivity and biological properties.

The synthesis of compounds with modified dichlorophenyl moieties often requires accessing appropriately substituted phenyl precursors. For example, synthesizing analogues with different halogen positions or additional substituents on the phenyl ring would necessitate starting materials such as substituted thiophenols or anilines with the desired substitution pattern. nih.gov Reactions like electrophilic aromatic substitution, halogenation, nitration, or coupling reactions can be employed to introduce or change substituents on the phenyl ring at various stages of the synthesis.

Synthetic implications of modifying the dichlorophenyl moiety include potential changes in reaction conditions, yields, and the formation of side products. The electronic effects of substituents can influence the reactivity of the sulfur atom and the carboxylic acid group. Steric hindrance from bulky substituents can affect the efficiency of coupling reactions or the conformation of the resulting molecules. mdpi.com For instance, studies on substituted phenyl acetic acids as DP-2 antagonists involve various substituents on the phenyl ring, highlighting the synthetic efforts required to access such analogues. google.com.pg The synthesis of 2-((2,4-dichlorophenyl)thio)acetic acid itself involves the alkylation of 2,4-dichlorothiophenol with chloroacetic acid. nih.gov Modifications to the phenyl ring would require the corresponding substituted thiophenol.

Design and Synthesis of Chain-Extended and Branched Analogues

Designing and synthesizing chain-extended and branched analogues of 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid involves increasing the length of the linker between the dichlorophenyl sulfanyl (B85325) group and the carboxylic acid function, or introducing branching points within this linker or on the phenyl ring.

Chain extension can be achieved by using homologous series of ω-haloalkanoic acids instead of chloroacetic acid in the reaction with the thiophenol. For example, reacting 2,4-dichlorothiophenol with 3-bromopropanoic acid would yield a chain-extended analogue with a three-carbon linker.

Branching can be introduced by using substituted haloalkanoic acids or by incorporating branching points within the linker through reactions like alkylation or addition reactions. For instance, using 2-bromopropanoic acid would introduce a methyl branch on the carbon adjacent to the carboxylic acid group. Alternatively, branching could be introduced on the phenyl ring through alkylation or other substitution reactions, as discussed in the previous section.

Computational and Theoretical Chemistry Studies of 2 2,4 Dichlorophenyl Sulfanyl Acetic Acid

Density Functional Theory (DFT) Calculations for Ground State Geometries, Electronic Structure, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry to calculate the electronic structure of molecules. DFT is particularly valuable for determining optimized molecular geometries, understanding electron distribution, and predicting various spectroscopic properties.

For 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid, DFT calculations could be employed to determine its stable three-dimensional structure in the ground state. This involves optimizing bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. Analysis of the electronic structure using DFT can provide information about the distribution of electron density, atomic charges, and molecular orbitals, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is often related to the molecule's reactivity and electronic excitation properties. dergipark.org.tr

Furthermore, DFT can be used to predict spectroscopic parameters such as vibrational frequencies (for IR and Raman spectroscopy), NMR chemical shifts, and UV-Vis electronic transitions. Comparing predicted spectra with experimental data, if available, can help validate the computational model and aid in the interpretation of experimental results. Studies on related compounds demonstrate the utility of DFT in predicting spectroscopic properties and correlating theoretical results with experimental observations. tandfonline.comresearchgate.net

However, specific detailed DFT calculations for the ground state geometry, electronic structure parameters (like HOMO-LUMO energies, charge distribution), or predicted spectroscopic properties of 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid were not found in the conducted literature search.

Ab Initio and Post-Hartree-Fock Methods for Investigating Energetics of Reaction Pathways

Ab initio and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster methods (CCSD, CCSD(T)), offer higher levels of theoretical accuracy compared to DFT, albeit at a greater computational cost. These methods are particularly useful for studying the energetics of chemical reactions, including transition states and reaction pathways.

For 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid, these methods could be applied to investigate potential reaction mechanisms it might undergo, such as oxidation of the sulfanyl (B85325) group, reactions involving the carboxylic acid group, or transformations of the dichlorophenyl ring. By calculating the energies of reactants, transition states, and products, researchers can determine activation barriers and reaction thermodynamics, providing insights into reaction feasibility and selectivity.

Studies on other organic molecules have utilized ab initio methods to explore reaction profiles and understand the factors influencing reaction outcomes. cdhfinechemical.com Applying these methods to 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid could elucidate its reactivity patterns.

Nevertheless, specific studies employing ab initio or post-Hartree-Fock methods to investigate the energetics of reaction pathways for 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid were not identified in the performed searches.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions in Solution

Molecular Dynamics (MD) simulations are computational techniques used to simulate the time evolution of a molecular system. MD simulations can provide valuable information about the conformational flexibility of a molecule, its behavior in different environments (such as in solution), and its interactions with other molecules (like solvent molecules or biomolecular targets).

For 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid, MD simulations could be used to explore its conformational landscape, identifying different stable or transient conformers and the barriers to interconversion between them. Simulating the molecule in various solvents could provide insights into solvent effects on its conformation and properties. Furthermore, MD simulations could be used to study the intermolecular interactions between 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid molecules (e.g., in crystal packing or concentrated solutions) or with other species, such as potential binding partners.

Molecular dynamics simulations have been applied to study the behavior of various organic molecules in solution and their interactions with proteins, demonstrating the power of this method in understanding dynamic properties and intermolecular forces. dergipark.org.tracs.org

However, specific molecular dynamics simulations investigating the conformational landscapes or intermolecular interactions of 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid in solution were not found in the conducted literature review.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Predicting Chemical Behavior

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to develop predictive models that correlate the chemical structure of a set of compounds with their reactivity towards a specific process or reagent. QSRR models can be used to predict the reactivity of new or untested compounds based on their molecular descriptors.

For 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid, QSRR studies could potentially be conducted as part of a larger dataset of related compounds to predict its reactivity in specific chemical transformations. This would involve calculating various molecular descriptors (e.g., electronic, steric, and topological properties) for a series of related molecules with known reactivity data and then building a statistical model that relates the descriptors to the reactivity.

While QSAR (Quantitative Structure-Activity Relationship) studies, which relate structure to biological activity, were mentioned in the context of related compounds sielc.com, specific QSRR studies focused on predicting the chemical behavior or reactivity of 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid were not identified in the performed searches.

Computational Design of Novel Derivatives with Enhanced or Modified Reactivity Profiles

Computational design approaches utilize theoretical methods to design and predict the properties of novel molecules before their synthesis. This can involve modifying the structure of a known compound to enhance or alter specific properties, such as reactivity, selectivity, or stability.

For 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid, computational design could be used to propose novel derivatives with potentially enhanced or modified reactivity profiles. This might involve introducing different substituents on the phenyl ring, modifying the linker between the phenyl group and the acetic acid moiety, or altering the carboxylic acid group. Computational methods, such as DFT or higher-level ab initio calculations, could be used to evaluate the electronic structure and predicted reactivity of these designed derivatives.

Computational design strategies are increasingly used in various fields of chemistry to identify promising new molecules for synthesis and experimental testing. uva.nlacs.org

Advanced Analytical Methodologies and Environmental Chemistry Research

Chromatographic Techniques for Separation and Quantification in Complex Mixtures

Standard chromatographic techniques are widely used for the analysis of various organic compounds. However, specific methods optimized for the separation and quantification of 2-(2,4-dichlorophenyl)sulfanylacetic acid are not described in the available literature.

No specific HPLC methods, including column types, mobile phases, or detection parameters (e.g., UV-Vis, MS), have been published for the analysis of 2-(2,4-dichlorophenyl)sulfanylacetic acid.

Information regarding the derivatization of 2-(2,4-dichlorophenyl)sulfanylacetic acid for GC-MS analysis, or its direct analysis if sufficiently volatile, is not available.

Capillary Electrophoresis and Ion Chromatography for Targeted Analysis

There are no documented applications of capillary electrophoresis or ion chromatography for the targeted analysis of 2-(2,4-dichlorophenyl)sulfanylacetic acid in any matrix.

Mass Spectrometry-Based Approaches for Identification of Environmental Transformation Products

The environmental transformation products of 2-(2,4-dichlorophenyl)sulfanylacetic acid are unknown, as no studies on its degradation have been found. Consequently, there are no mass spectrometry-based approaches reported for their identification.

Photodegradation Pathways and Kinetics in Aqueous and Atmospheric Environments

The photodegradation behavior, including pathways and reaction kinetics, of 2-(2,4-dichlorophenyl)sulfanylacetic acid in water or the atmosphere has not been investigated in the reviewed literature.

Abiotic and Biotic Degradation Mechanisms in Soil and Water Systems (excluding ecotoxicological impact)

There is a lack of research on the abiotic (e.g., hydrolysis) and biotic (microbial) degradation mechanisms of 2-(2,4-dichlorophenyl)sulfanylacetic acid in soil and water systems.

Applications in Chemical Synthesis and Materials Science Research

Role as a Versatile Synthetic Intermediate or Building Block in Organic Chemistry

Compounds with the formula C8H6Cl2O2S, particularly the dichlorobenzenesulfonyl chloride isomers, function as versatile synthetic intermediates in organic chemistry. Their reactivity stems from the highly electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions. A primary application is the formation of sulfonamides through reactions with amines. This reaction is a fundamental transformation in organic synthesis, enabling the introduction of the sulfonamide functional group into various molecular scaffolds.

Dichlorobenzenesulfonyl chlorides can also be utilized in the synthesis of sulfonate esters by reacting with alcohols. Sulfonate esters are valuable intermediates in organic synthesis, often serving as leaving groups or as substrates for further transformations.

Research has demonstrated the use of 2,5-dichlorobenzenesulfonyl chloride in the synthesis of amlodipine (B1666008) derivatives. This involves creating sulfonamide derivatives of amlodipine, such as 4-(2-chloro-phenyl)-2-[2-(2,5-dichloro-benzenesulfonylamino)-ethoxymethyl]-6-methyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid 3-ethyl ester 5-methyl ester. nih.gov These derivatives have been explored to potentially enhance the therapeutic properties of the parent amlodipine compound. nih.gov The use of 2,5-dichlorobenzenesulfonyl chloride in this context highlights its role as a building block for the construction of more complex pharmaceutical molecules. nih.gov

The general reactivity of sulfonyl chlorides makes them important reagents for introducing sulfonyl groups, which can impart desirable properties to organic molecules, including modified solubility, electronic effects, and biological activity.

Investigation as a Precursor for Specialty Polymers or Polymeric Materials

Based on the available search information, specific details regarding the investigation of compounds with the formula this compound as a precursor for specialty polymers or polymeric materials were not found within the scope of this review. While the synthesis of various polymeric materials, including polymer-derived ceramics and conjugated polymers, is an active area of research, the provided search results did not indicate the use of this compound in these applications.

Future Directions and Emerging Research Frontiers for 2 2,4 Dichlorophenyl Sulfanyl Acetic Acid

Exploration of Asymmetric Synthesis and Chiral Derivative Development

Asymmetric synthesis, the selective production of one enantiomer or diastereomer of a compound, is a critical area in modern organic chemistry, particularly for the development of biologically active molecules where stereochemistry can significantly impact efficacy and safety uni.luchemicalbook.in. Future research on 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid could focus on developing asymmetric synthetic routes to access chiral derivatives.

This could involve the use of chiral catalysts, chiral auxiliaries, or biocatalytic approaches to introduce stereogenic centers into the molecule or to selectively synthesize one enantiomer if a chiral center already exists or is created during synthesis. For instance, if a derivative with a chiral center adjacent to the sulfanyl (B85325) group or within a modified phenyl ring is targeted, asymmetric methodologies could be applied to control the stereochemical outcome. The development of such methods would provide access to enantiomerically pure forms, enabling the investigation of potential stereoselective interactions in biological or material science contexts. Research in this area would involve designing and optimizing catalytic systems or enzymatic transformations to achieve high enantioselectivity and yield uni.lu.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms offers significant advantages in terms of reaction control, reproducibility, safety, and scalability chem-space.comwipo.int. Applying these technologies to the synthesis of 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid could lead to more efficient production processes.

Flow chemistry involves conducting reactions in continuous streams rather than in batch reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This can lead to improved reaction rates, yields, and selectivity, as well as safer handling of hazardous intermediates or reactions chem-space.comwipo.int. Automated synthesis platforms can further enhance efficiency by enabling rapid experimentation, optimization, and scale-up. Future work could focus on designing continuous flow processes for the known synthetic routes to 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid or exploring novel flow-based reaction pathways. This would involve optimizing flow rates, temperatures, concentrations, and reactor configurations to maximize efficiency and minimize waste.

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

Real-time monitoring of chemical reactions using advanced in situ spectroscopic techniques provides valuable insights into reaction mechanisms, kinetics, and the formation of intermediates. Applying these techniques to the synthesis of 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid could facilitate a deeper understanding of the reaction pathways and aid in process optimization.

Techniques such as in situ Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide molecular-level information about the reacting species and the progress of the reaction without the need for sampling and off-line analysis. Future research could utilize these methods to monitor key bond formations or transformations during the synthesis of 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid. This would allow for the identification of optimal reaction endpoints, the detection of transient intermediates, and the better control of reaction conditions to improve yield and purity.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in chemistry to predict reaction outcomes, optimize reaction conditions, and design novel synthetic routes. These computational tools could play a significant role in future research on 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid.

By leveraging existing reaction data and computational algorithms, ML models could potentially predict the most effective reagents, solvents, and conditions for synthesizing 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid or its derivatives. AI could also be used to explore novel synthetic pathways that might not be immediately obvious through traditional retrosynthetic analysis. Furthermore, ML algorithms could analyze experimental data from high-throughput synthesis or flow chemistry experiments to identify optimal reaction parameters more efficiently than traditional one-variable-at-a-time approaches. This could significantly accelerate the discovery and optimization of synthetic methods for this compound.

Development of Sustainable and Circular Economy-Compatible Synthetic Strategies

The development of sustainable and circular economy-compatible synthetic strategies is a crucial imperative in modern chemistry to minimize environmental impact and promote resource efficiency. Future research on the synthesis of 2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid should focus on incorporating green chemistry principles.

Q & A

Basic: What are the key considerations in optimizing the synthesis of C8H6Cl2O2S to ensure high yield and purity?

Methodological Answer:

- Reaction Conditions: Optimize temperature, solvent polarity (e.g., dichloromethane vs. ethanol), and reaction time to minimize side products. Use stoichiometric ratios guided by computational modeling (e.g., DFT) to predict reactivity .

- Purification: Employ column chromatography with gradient elution or recrystallization using solvents like ethyl acetate/hexane. Monitor purity via HPLC (≥95% threshold) .

- Characterization: Validate structure using -NMR, -NMR, and FT-IR. Cross-reference spectral data with literature to confirm functional groups (e.g., methylsulfanyl and benzoic acid moieties) .

Basic: How can researchers determine the purity of synthesized this compound, and what analytical techniques are most reliable?

Methodological Answer:

- Quantitative Methods: Use melting point analysis (sharp range indicates purity) and HPLC with UV detection (retention time comparison against standards).

- Spectroscopic Validation: Integrate -NMR peaks to detect impurities (<5% acceptable for most studies).

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion ([M+H]) and rules out byproducts .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts inconsistent with computational predictions) for this compound?

Methodological Answer:

- Cross-Validation: Replicate experiments to exclude procedural errors. Compare data with alternative techniques (e.g., X-ray crystallography for solid-state confirmation).

- Computational Adjustments: Re-examine solvent effects or conformational dynamics in DFT calculations. Use implicit/explicit solvent models (e.g., COSMO-RS) to refine predictions .

- Literature Benchmarking: Analyze discrepancies in context of analogous compounds (e.g., chlorinated benzoic acid derivatives) to identify systematic errors .

Advanced: What experimental design principles are critical for studying the reactivity of this compound under varying pH conditions?

Methodological Answer:

- Controlled Variables: Maintain ionic strength (e.g., using buffer solutions) and temperature (±0.5°C).

- Kinetic Profiling: Use UV-Vis spectroscopy to track reaction progress (e.g., hydrolysis rates) at pH 2–12.

- Statistical Replication: Perform triplicate trials with blank controls to assess reproducibility. Apply ANOVA to identify significant pH effects .

Basic: What safety protocols are essential for handling and storing this compound in laboratory settings?

Methodological Answer:

- Handling: Use PPE (gloves, goggles) due to H315/H319 hazards (skin/eye irritation). Work in a fume hood to avoid inhalation (H335) .

- Storage: Keep at 2–8°C in airtight, light-resistant containers. Label with GHS pictograms and expiration dates.

- Waste Disposal: Neutralize acidic waste with bicarbonate before disposal .

Advanced: How can researchers systematically address conflicting thermal decomposition data for this compound in published studies?

Methodological Answer:

- Multi-Technique Analysis: Combine TGA-DSC to differentiate between decomposition phases (e.g., loss of methylsulfanyl vs. decarboxylation).

- Kinetic Modeling: Apply Flynn-Wall-Ozawa isoconversional method to calculate activation energies. Compare with literature values to identify outliers .

- Material Replication: Synthesize the compound using published protocols to test reproducibility, documenting deviations in precursor purity or equipment .

Basic: What strategies are effective for conducting a systematic literature review on this compound’s biological activity?

Methodological Answer:

- Database Selection: Use SciFinder, PubMed, and Reaxys with keywords (e.g., “chlorinated benzoic acid derivatives” AND “biological activity”).

- Inclusion Criteria: Prioritize peer-reviewed studies with full experimental details (e.g., IC values, assay conditions).

- Data Extraction: Tabulate findings (e.g., antimicrobial potency, cytotoxicity) to identify trends or gaps .

Advanced: How can computational modeling predict the ecological impact of this compound, and what experimental validation is required?

Methodological Answer:

- QSAR Modeling: Use tools like EPI Suite to estimate biodegradation half-life and bioaccumulation potential.

- Toxicity Assays: Validate predictions with Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition studies.

- Metabolite Tracking: Employ LC-MS/MS to identify degradation products in simulated environmental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.